YLF-466D

Description

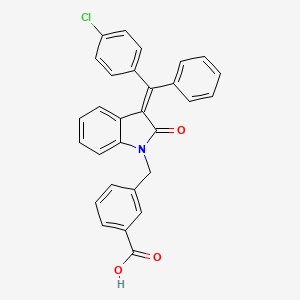

Structure

3D Structure

Properties

IUPAC Name |

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOVHROVFJFAH-CYYJNZCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YLF-466D: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLF-466D has emerged as a molecule of interest in oncology research, with preclinical data pointing towards a significant anti-cancer activity. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its role as a potent inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. This document synthesizes available quantitative data, details key experimental protocols for its investigation, and visualizes the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Mechanism of Action: MEK1/MEK2 Inhibition

The primary mechanism of action of this compound in cancer cells is the potent and selective allosteric inhibition of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention.[1] By binding to an allosteric pocket on the MEK1/2 enzymes, this compound prevents their phosphorylation and activation of downstream targets, ERK1 and ERK2. This blockade of ERK1/2 phosphorylation effectively halts the signal transduction cascade that drives critical cancer cell processes such as proliferation, survival, and differentiation.[1]

Impact on Downstream Signaling

The inhibition of MEK1/2 by this compound leads to a significant reduction in the levels of phosphorylated ERK (p-ERK). This has been observed in various cancer cell lines and is a key biomarker of the compound's on-target activity.[2] The reduction in p-ERK levels disrupts the activation of numerous downstream transcription factors and regulatory proteins, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 15.2[3] |

| MDA-MB-231 | Breast Cancer | 28.7[3] |

| HCT116 | Colon Carcinoma | 45.1[3] |

| Panc-1 | Pancreatic Cancer | 150.8[3] |

| MCF-7 | Breast Cancer | > 1000[3] |

| PC-3 | Prostate Cancer | > 1000[3] |

Data obtained from 72-hour MTT assays.[3]

Table 2: In Vivo Efficacy of this compound in A549 Lung Carcinoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0[3] |

| This compound | 10 | 65[3] |

| This compound | 25 | 88[3] |

Data from a murine xenograft model with daily oral gavage administration.[3]

Table 3: Example Densitometry Data from Western Blot Analysis

| Cell Line | Treatment | p-ERK Level (Relative Units) |

| Parental | DMSO | 1.00[2] |

| Parental | This compound (100 nM) | 0.15[2] |

| Resistant | DMSO | 1.20[2] |

| Resistant | This compound (100 nM) | 0.85[2] |

Hypothetical data illustrating the expected reduction in p-ERK levels upon this compound treatment in a sensitive parental cell line and a lesser effect in a resistant subclone.[2]

Key Signaling Pathways

The anti-cancer effects of this compound are primarily mediated through its modulation of the MAPK/ERK signaling pathway. However, the potential for off-target effects and engagement with other pathways should be considered, particularly in the context of drug resistance.

The RAS-RAF-MEK-ERK Pathway

This is the canonical pathway targeted by this compound. The diagram below illustrates the central role of MEK1/2 and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's mechanism of action.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.[3]

-

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[3]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).[3]

-

Incubate the plate for 72 hours at 37°C, 5% CO2.[3]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.[3]

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies apoptosis induced by this compound using flow cytometry.

-

Materials:

-

This compound

-

Cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis of p-ERK Levels

This protocol is for detecting the phosphorylation status of ERK1/2 in cancer cells treated with this compound.

-

Materials:

-

This compound

-

Cancer cell line

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:1000-1:2000 dilution)

-

Rabbit anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9102, 1:1000 dilution)

-

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

ECL detection reagents and imaging system

-

-

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Strip the membrane and re-probe with the total ERK antibody to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a murine xenograft model.[3]

-

Materials:

-

This compound

-

A549 lung carcinoma cells

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Matrigel

-

Calipers

-

-

Procedure:

-

Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.[3]

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[3]

-

Administer this compound (e.g., 10 and 25 mg/kg) or vehicle control to the respective groups daily via oral gavage.[3]

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.[3]

-

Monitor the body weight of the mice as an indicator of toxicity.[3]

-

After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.[3]

-

Calculate the tumor growth inhibition for each treatment group relative to the vehicle control.[3]

-

Potential for Combination Therapies and Resistance Mechanisms

While this compound shows promise as a monotherapy, combination strategies may be necessary to enhance efficacy and overcome resistance. Mechanisms of resistance to MEK inhibitors can involve on-target mutations in MEK1/2 or the activation of bypass signaling pathways, such as the PI3K/Akt/mTOR pathway.[1] Therefore, combining this compound with inhibitors of these bypass pathways could be a rational therapeutic strategy. Further research is warranted to explore synergistic combinations for this compound in various cancer contexts.

Discussion on Alternative Mechanisms of Action

It is important to note that this compound has also been described in some contexts as a Cancer-Associated Kinase 1 (CAK1) inhibitor and an AMP-activated protein kinase (AMPK) activator.[2][3] The relationship between these activities and its primary role as a MEK inhibitor in cancer cells is not yet fully elucidated. The observed anti-cancer effects in the cited studies are most consistently attributed to the inhibition of the MAPK pathway. However, researchers should be aware of these potential additional mechanisms of action, as they could contribute to the overall pharmacological profile of the compound or represent opportunities for therapeutic development in other disease areas. Further investigation into the selectivity and potency of this compound against these other targets in cancer models is needed to fully understand its complete mechanism of action.

Conclusion

This compound is a potent inhibitor of the MAPK signaling pathway, primarily through the allosteric inhibition of MEK1 and MEK2. This activity translates to significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and in vivo tumor models. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound as a novel anti-cancer agent. Future studies should focus on elucidating its detailed biochemical properties, exploring synergistic drug combinations, and further clarifying its activity against other potential targets in the context of cancer.

References

An In-depth Technical Guide to the Signaling Pathways of YLF-466D

For Researchers, Scientists, and Drug Development Professionals

YLF-466D is a versatile small molecule that has been shown to modulate multiple, distinct signaling pathways depending on the biological context. This technical guide provides a comprehensive overview of the known signaling mechanisms of this compound, including its roles as a MEK1/2 inhibitor in the MAPK/ERK pathway, an activator of the AMPK signaling cascade, and an inhibitor of the novel Cancer-Associated Kinase 1 (CAK1). This document synthesizes available data, presents detailed experimental protocols, and visualizes the core signaling pathways to support further research and drug development efforts.

Section 1: this compound as a MEK1/2 Inhibitor in the MAPK/ERK Signaling Pathway

This compound has been identified as a potent and selective allosteric inhibitor of MEK1 and MEK2, central components of the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is a critical regulator of cell proliferation and survival and is frequently hyperactivated in various human cancers.[1] By inhibiting MEK1/2, this compound blocks the downstream phosphorylation of ERK, thereby impeding aberrant cell growth.[1]

Data Presentation

The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50) in cancer cell lines. The development of resistance, a common challenge with targeted therapies, is indicated by a significant increase in the IC50 value.

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines [1]

| Cell Line | Status | This compound IC50 (nM) | Fold Resistance |

| Parental Line | Sensitive | 15 | 1x |

| Resistant Subclone 1 | Acquired Resistance | 250 | 16.7x |

| Resistant Subclone 2 | Acquired Resistance | 1500 | 100x |

Signaling Pathway Diagram

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Experimental Protocols

1. Cell Viability Assay (MTT Assay) to Determine IC50 [1]

-

Objective: To quantify the concentration of this compound required to inhibit the growth of a cancer cell line by 50%.

-

Procedure:

-

Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.

-

Solubilize the formazan crystals by adding a solubilization agent, such as DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

2. Western Blotting for MAPK Pathway Activity [1]

-

Objective: To assess the effect of this compound on the phosphorylation status of ERK, the direct downstream target of MEK.

-

Procedure:

-

Culture parental and this compound-resistant cells.

-

Treat the cells with this compound at various concentrations for a specified time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Incubate with appropriate secondary antibodies.

-

Visualize protein bands using a chemiluminescence detection system. A reduction in the p-ERK/total ERK ratio indicates effective MEK inhibition.

-

Section 2: this compound as an Activator of the AMPK Signaling Pathway

In the context of hematology, this compound functions as a novel activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3] In platelets, AMPK activation by this compound initiates a signaling cascade that leads to the inhibition of platelet aggregation.[2][3]

Data Presentation

The antiplatelet activity of this compound is demonstrated by its IC50 values against various platelet agonists.

Table 2: IC50 Values of this compound Against Platelet Agonists [2]

| Agonist | IC50 (μM) |

| Thrombin | 84 |

| ADP | 55 |

| Collagen | 87 |

Data indicates a concentration-dependent inhibition of platelet aggregation, with the highest efficacy observed at 150 μM.[2]

Signaling Pathway Diagram

Caption: this compound activates the AMPK pathway, leading to the inhibition of platelet aggregation.

Experimental Protocols

1. In Vitro Platelet Aggregation Assay [2]

-

Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by various agonists.

-

Procedure:

-

Isolate platelets from whole blood.

-

Treat the isolated platelets with varying concentrations of this compound (e.g., 50-150 μM).

-

Induce platelet aggregation using agonists such as thrombin, ADP, or collagen.

-

Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission or impedance.

-

Calculate the percentage of inhibition compared to a control group without this compound.

-

2. Whole Blood Aggregation Assay [2]

-

Objective: To evaluate the effect of this compound on platelet aggregation in a more physiologically relevant environment.

-

Procedure:

-

Collect whole blood from anesthetized rats using 3.2% sodium citrate (B86180) as an anticoagulant.

-

Dilute the blood with normal saline.

-

Incubate the whole blood with this compound (50-150 μM) for 3 minutes.

-

Induce aggregation with a collagen solution (e.g., 7.5 μg/mL).

-

Assess aggregation by measuring the change in impedance with a whole blood aggregometer.

-

Section 3: this compound as a CAK1 Inhibitor in Cancer Research

This compound has also been characterized as a potent and selective small molecule inhibitor of Cancer-Associated Kinase 1 (CAK1), a novel tyrosine kinase.[4] The overexpression and constitutive activation of CAK1 are implicated in the proliferation, survival, and metastasis of various cancers.[4]

Data Presentation

The anti-cancer activity of this compound as a CAK1 inhibitor is demonstrated by its potent and selective cytotoxicity against cancer cell lines with high CAK1 expression.

Table 3: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines [4]

| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM) |

| A549 | Lung Carcinoma | High | 15.2 |

| MDA-MB-231 | Breast Cancer | High | 28.7 |

| HCT116 | Colon Carcinoma | High | 45.1 |

| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |

| MCF-7 | Breast Cancer | Low | > 1000 |

| PC-3 | Prostate Cancer | Low | > 1000 |

The in vivo efficacy has been evaluated in murine xenograft models.

Table 4: In Vivo Efficacy of this compound in A549 Xenograft Model [4]

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 mg/kg | 65 |

| This compound | 25 mg/kg | 88 |

Signaling Pathway Diagram

Caption: this compound inhibits the oncogenic activity of CAK1 in cancer cells.

Experimental Protocols

1. Murine Xenograft Model for In Vivo Efficacy [4]

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Subcutaneously inject A549 lung carcinoma cells into the flank of immunodeficient mice.

-

Allow tumors to grow to an average volume of 100-150 mm³.

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 10 and 25 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition for each treatment group relative to the vehicle control.

-

2. Apoptosis Assay by Flow Cytometry [4]

-

Objective: To determine if this compound induces apoptosis in cancer cells.

-

Procedure:

-

Seed cancer cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

References

Acknowledgment of Discrepancy in Mechanism of Action

Initial reports and available scientific literature exclusively identify YLF-466D as a potent and novel small molecule activator of AMP-activated protein kinase (AMPK), not as a selective MEK1/MEK2 inhibitor. This technical guide will proceed based on the established and documented mechanism of this compound as an AMPK activator, presenting a comprehensive overview of its core biological functions, experimental protocols, and therapeutic potential in this context. The information provided is intended for researchers, scientists, and drug development professionals.

An In-Depth Technical Guide on this compound, a Novel AMPK Activator

Introduction

This compound, with the IUPAC name 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, has been identified as a promising preclinical drug candidate with significant potential in treating metabolic diseases and myocardial ischemia-reperfusion injury.[1] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2][3][4] Activation of AMPK in platelets has been shown to inhibit their aggregation, making it an attractive target for novel antiplatelet therapies.[2] This guide details the preclinical in vitro findings for this compound, its mechanism of action, and relevant experimental protocols. To date, no in vivo efficacy, pharmacokinetic, or clinical trial data for this compound has been publicly reported, though its scalable synthesis suggests such studies may be in progress.[1][2]

Core Mechanism of Action: AMPK Activation

This compound functions as a potent activator of AMPK.[1][4] AMPK is a master regulator of metabolism, and its activation triggers a cascade of events aimed at restoring cellular energy balance. This includes the inhibition of ATP-consuming anabolic pathways and the activation of ATP-generating catabolic pathways.[3] The activation of AMPK by this compound has been demonstrated to be concentration-dependent in the range of 50-150 μM in platelets.[5][6]

The antiplatelet effects of this compound are mediated through the AMPK signaling cascade.[2] Activated AMPK phosphorylates endothelial nitric oxide synthase (eNOS) at Serine 1177, which increases the production of nitric oxide (NO).[2][4] NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP).[2] The subsequent increase in cGMP and cyclic adenosine (B11128) monophosphate (cAMP) levels leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.[2][4] Phosphorylated VASP is a key inhibitor of platelet activation and aggregation.[2] The anti-aggregatory effects of this compound are nullified by pretreatment with AMPK inhibitors like Compound C and ara-A, confirming the central role of AMPK in its mechanism of action.[2]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Source |

| Effective Concentration Range | 50-150 μM | Isolated Platelets | [5][6] |

| Downstream Phosphorylation Targets | AMPKα (Thr172), eNOS (Ser1177), VASP (Ser239, Ser157) | Platelets | [4] |

Note: Specific IC50 values for platelet aggregation inhibition are not detailed in the provided search results, but the effective concentration range is consistently reported.

Experimental Protocols

This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation.

-

Platelet Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).

-

To obtain washed platelets, further centrifuge the PRP in the presence of an anti-aggregating agent (e.g., prostacyclin) and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

-

-

Aggregation Measurement:

-

Pre-incubate the platelet suspension (PRP or washed platelets) with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 3-5 minutes) at 37°C.

-

Induce platelet aggregation by adding an agonist such as collagen, ADP, or thrombin.

-

Measure platelet aggregation using a platelet aggregometer, which records the change in light transmission through the platelet suspension over time.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[1]

-

This protocol is used to quantify the phosphorylation of key proteins in the AMPK signaling pathway following treatment with this compound.

-

Cell Lysis and Protein Quantification:

-

Treat platelets or other relevant cells with this compound at various concentrations and time points.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AMPKα (Thr172), phospho-eNOS (Ser1177), phospho-VASP (Ser239/Ser157)) and the total forms of these proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry analysis. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.[4]

-

Mandatory Visualizations

Caption: this compound Signaling Pathway in Platelets.

Caption: General Experimental Workflow for In Vitro Assays.

Future Directions

While the in vitro data for this compound is promising, several critical steps are necessary to realize its therapeutic potential.[2]

-

In Vivo Efficacy Studies: Preclinical studies in animal models of thrombosis and metabolic diseases are essential to validate the efficacy of this compound in a physiological setting.[1][2][3]

-

Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is required to assess its drug-like properties and safety profile.[1][2][3] According to a safety data sheet, this compound is not classified as a hazardous substance and has no known irritant or sensitizing effects.[7]

-

Lead Optimization: Further medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and pharmacokinetic properties of this compound.[2]

-

Clinical Trials: Should preclinical studies prove successful, the progression of this compound or its analogs into clinical trials will be the ultimate step in determining its therapeutic value in humans.[2]

Conclusion

This compound is a novel and potent activator of AMPK that demonstrates significant antiplatelet activity in vitro.[2][4] Its well-defined mechanism of action, involving the phosphorylation cascade of AMPK, eNOS, and VASP, provides a solid foundation for its further development as a therapeutic agent for thrombotic and potentially metabolic disorders.[2][3][4] The availability of a scalable synthesis process for this compound will facilitate the necessary preclinical in vivo studies to fully assess its therapeutic potential.[1]

References

Investigating the Antiplatelet Effect of YLF-466D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplatelet properties of YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK). The data presented herein elucidates its mechanism of action and provides detailed experimental protocols for its evaluation, offering a valuable resource for researchers in thrombosis, hemostasis, and cardiovascular drug discovery.

Core Mechanism of Action

This compound exerts its antiplatelet effects by activating AMPK, a crucial regulator of cellular energy homeostasis.[1][2] In platelets, the activation of AMPK by this compound initiates a downstream signaling cascade that ultimately suppresses platelet aggregation induced by various agonists.[1][2] This mechanism has been validated through studies showing that the anti-aggregatory effects of this compound are nullified by pretreatment with AMPK inhibitors such as Compound C and ara-A.[1][3]

The primary signaling pathway involves the activation of endothelial nitric oxide synthase (eNOS) and the subsequent elevation of cyclic nucleotides.[1][2] The key molecular events are:

-

AMPK Activation: this compound directly activates AMPK in platelets in a concentration-dependent manner, with significant activation observed in the range of 50-150 μM.[1][2][3]

-

eNOS Phosphorylation: Activated AMPK phosphorylates eNOS at Serine 1177, leading to its activation.[1][2]

-

Cyclic Nucleotide Elevation: The activation of eNOS stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] An elevation in cyclic adenosine (B11128) monophosphate (cAMP) has also been observed.[1][3]

-

VASP Phosphorylation: Increased levels of cGMP and cAMP lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.[1][2]

-

Inhibition of Platelet Aggregation: Phosphorylated VASP is a key inhibitor of platelet aggregation, contributing to the overall antiplatelet effect of this compound.[2]

Quantitative Analysis of Antiplatelet Activity

This compound demonstrates a concentration-dependent inhibition of platelet aggregation induced by various physiological agonists. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Agonist | IC50 (μM) |

| Thrombin | 84 |

| ADP | 55 |

| Collagen | 87 |

| Data sourced from MedchemExpress product information, citing Liu Y, et al. Eur J Pharmacol. 2015 Aug 5;760:81-7.[2] |

Treatment of isolated platelets with this compound at concentrations between 50-150 μM resulted in a dose-dependent activation of AMPK and effective inhibition of platelet aggregation.[1][3] The most significant anti-aggregatory effects were observed at a concentration of 150 μM.[2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound Signaling Pathway in Platelets.

Caption: In Vitro Platelet Aggregation Assay Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiplatelet activity of this compound.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists in isolated human platelets.

Materials:

-

Whole blood from healthy, drug-free donors

-

Anticoagulant: 3.2% sodium citrate (B86180)

-

Apyrase

-

Acid-Citrate-Dextrose (ACD) solution

-

Tyrode's buffer

-

This compound

-

Platelet agonists: Thrombin, ADP, Collagen

-

Platelet aggregometer

Procedure:

-

Preparation of Washed Platelets:

-

Collect whole blood into tubes containing 3.2% sodium citrate.[2]

-

Centrifuge the blood at 200 x g for 15 minutes to obtain platelet-rich plasma (PRP).[2]

-

Treat the PRP with apyrase and incubate at 37°C for 15 minutes.[2]

-

Acidify the PRP with ACD solution.[2]

-

Centrifuge at 800 x g for 10 minutes to pellet the platelets.[2]

-

Resuspend the platelet pellet in Tyrode's buffer and centrifuge again.[2]

-

Finally, resuspend the washed platelets in a suspension buffer to the desired concentration.[2]

-

-

Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C.[2]

-

Add the platelet suspension to an aggregometer cuvette with a stir bar.[2]

-

Incubate the platelets with various concentrations of this compound or a vehicle control for 3 minutes.[2]

-

Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).[2]

-

Monitor and record the change in light transmittance to measure platelet aggregation.

-

In Vivo Whole Blood Aggregation Assay

This assay assesses the effect of this compound on platelet aggregation in a more physiologically relevant whole blood environment.

Materials:

-

Anesthetized rats

-

3.2% sodium citrate

-

Normal saline

-

This compound

-

Collagen

-

Whole blood aggregometer

Procedure:

-

Blood Collection:

-

Aggregation Measurement:

Conclusion

The available data strongly support the role of this compound as a potent antiplatelet agent. Its well-defined mechanism of action, centered on the activation of the AMPK-eNOS-cGMP signaling pathway, provides a solid foundation for its further development. The in vitro and in vivo studies demonstrate its efficacy in inhibiting platelet aggregation induced by multiple agonists. Future research should focus on comprehensive in vivo efficacy and safety studies, as well as detailed pharmacokinetic and pharmacodynamic profiling to fully evaluate its therapeutic potential as an antiplatelet drug.

References

An In-depth Technical Guide on the Core Role of YLF-466D in Activating AMPK Signaling

Introduction

YLF-466D, identified chemically as 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, is a novel small molecule activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a significant role in regulating metabolic processes.[1] The activation of AMPK is a promising therapeutic strategy for various conditions, including metabolic diseases and cardiovascular disorders.[1][3] This technical guide focuses on the preclinical data elucidating the mechanism of action of this compound, with a particular emphasis on its role as an antiplatelet agent through the activation of the AMPK signaling pathway.[4] To date, publicly available information is primarily centered on its in vitro effects, with limited in vivo data and no reported clinical trial results.[4]

Mechanism of Action: The AMPK-eNOS-cGMP Signaling Pathway

This compound exerts its antiplatelet effects by directly activating AMPK in platelets.[1][5] This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of platelet aggregation.[5] The key steps in this pathway are:

-

AMPK Activation: this compound treatment of isolated platelets leads to a concentration-dependent activation of AMPK in the range of 50-150 μM.[2] This is confirmed by the phosphorylation of AMPK at its threonine 172 residue.[5][6]

-

eNOS Phosphorylation: Activated AMPK then phosphorylates and activates endothelial nitric oxide synthase (eNOS) at serine 1177.[2][5]

-

Cyclic Nucleotide Elevation: The activation of eNOS leads to an increase in the levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP).[2][5] Nitric oxide (NO) produced by eNOS stimulates soluble guanylate cyclase (sGC) to produce cGMP.[1][4]

-

VASP Phosphorylation: The elevated levels of cyclic nucleotides subsequently lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at serine 239 and serine 157.[2][5]

-

Inhibition of Platelet Aggregation: Phosphorylated VASP is a key inhibitor of platelet activation and aggregation induced by various agonists such as thrombin, ADP, and collagen.[4][6][7] The anti-aggregatory effects of this compound are abolished by pretreatment with AMPK inhibitors like Compound C and ara-A, confirming that the observed effects are mediated through the AMPK pathway.[2][4][7]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's bioactivity.

Table 1: In Vitro Antiplatelet Activity of this compound

| Agonist | IC50 (μM) |

| Thrombin | 84[5][8] |

| ADP | 55[5] |

| Collagen | 87[5] |

Table 2: Effective Concentration Range of this compound for AMPK Activation

| Parameter | Concentration Range (μM) | Highest Efficacy Concentration (μM) |

| AMPK Activation in isolated platelets | 50-150[2][5] | 150[5][6] |

| Inhibition of whole blood aggregation | 50-150[5] | Not Specified |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against platelet aggregation induced by various agonists.

1. Platelet Preparation:

- Prepare washed platelets from platelet-rich plasma (PRP).

- Resuspend the platelets in a suitable buffer.

2. Treatment:

- Incubate the washed platelets with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time.

3. Induction of Aggregation:

- Add a platelet agonist (e.g., thrombin, ADP, or collagen) to induce aggregation.

4. Measurement:

- Measure platelet aggregation using a platelet aggregometer.

5. Data Analysis:

- Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

- Determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of AMPK, eNOS, and VASP in platelets treated with this compound.[4]

1. Platelet Preparation and Lysis:

- Prepare washed platelets from PRP and resuspend them in a suitable buffer.[4]

- Treat the platelets with this compound at the desired concentrations and for the specified time.[4]

- Lyse the platelets in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

2. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA protein assay.[4]

3. Gel Electrophoresis and Transfer:

- Separate the protein lysates by SDS-PAGE.

- Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

- Incubate the membrane with primary antibodies specific for the phosphorylated forms of AMPK (Thr172), eNOS (Ser1177), and VASP (Ser239 and Ser157), as well as with antibodies for the total proteins to serve as loading controls.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Whole Blood Aggregation Assay

This protocol is used to assess the effect of this compound on platelet aggregation in a more physiologically relevant ex vivo setting.[5]

1. Animal Model:

- Use anesthetized rats as the animal model.[5]

2. Blood Collection:

- Collect blood from the abdominal aorta using 3.2% sodium citrate (B86180) as an anticoagulant.[5]

- Dilute the blood with normal saline.[5]

3. Treatment:

- Incubate the whole blood with this compound (in the range of 50-150 μM) for 3 minutes.[5]

4. Induction and Measurement of Aggregation:

- Induce aggregation with collagen (e.g., 7.5 μg/mL).[5]

- Measure the change in impedance with a whole blood aggregometer to assess aggregation.[5]

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in platelets.

Experimental Workflow Diagram

Caption: In vitro experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

The chemical structure and properties of YLF-466D

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of YLF-466D for researchers, scientists, and drug development professionals. The information presented herein is collated from publicly available research and technical documentation.

Chemical Structure and Properties

This compound is a small molecule with a defined chemical structure and distinct physicochemical properties.

| Property | Value |

| IUPAC Name | 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2-oxo-1H-indol-1-yl]methyl]benzoic acid |

| Molecular Formula | C29H20ClNO3 |

| Molecular Weight | 477.93 g/mol |

| CAS Number | 1273323-67-3 |

| Appearance | Off-white to pale yellow solid |

Solubility and Stability [1][3][4]

| Property | Value |

| Solubility | Soluble in DMSO and DMF. |

| Storage | For stock solutions in solvents like DMSO, it is recommended to aliquot into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |

| Stability | This compound is susceptible to degradation under certain conditions. Forced degradation studies indicate potential for pH-mediated hydrolysis, oxidation, and photodegradation. It is advised to use buffered solutions at an optimal pH, de-gassed solvents, and to protect solutions from light. |

Biological Activity and Mechanism of Action

This compound has been identified as a modulator of key signaling pathways, exhibiting potential therapeutic applications in different disease contexts.

Activator of AMP-activated Protein Kinase (AMPK)

This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5] This activity underlies its observed effects in metabolic regulation and platelet function.

Antiplatelet Effects:

This compound inhibits platelet aggregation by activating the AMPK/eNOS/cGMP signaling pathway.[5] Treatment of platelets with this compound leads to AMPK activation, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[5][6] This results in increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately inhibiting platelet aggregation induced by various agonists.[5][6]

Quantitative Analysis of Antiplatelet Activity [6]

| Agonist | IC50 (μM) |

| Thrombin | 84 |

| ADP | 55 |

| Collagen | 87 |

Inhibitor of MEK1/MEK2 in Cancer

In the context of oncology, this compound has been characterized as a potent and selective allosteric inhibitor of MEK1 and MEK2.[7] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), which is frequently dysregulated in various cancers.[7] By inhibiting MEK, this compound blocks downstream signaling, thereby impeding cancer cell proliferation and survival.[7]

In Vitro Cytotoxicity of this compound [8]

The anti-cancer activity of this compound has been evaluated against a panel of human cancer cell lines, demonstrating potent and selective activity against cell lines with known overexpression of Cancer-Associated Kinase 1 (CAK1).[8]

| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM) |

| A549 | Lung Carcinoma | High | 15.2 |

| MDA-MB-231 | Breast Cancer | High | 28.7 |

| HCT116 | Colon Carcinoma | High | 45.1 |

| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |

| MCF-7 | Breast Cancer | Low | > 1000 |

| PC-3 | Prostate Cancer | Low | > 1000 |

In Vivo Anti-Tumor Efficacy of this compound [8]

The in vivo efficacy of this compound has been assessed in a murine xenograft model using A549 lung carcinoma cells.[8]

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 mg/kg | 65 |

| This compound | 25 mg/kg | 88 |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Research Reagent [benchchem.com]

- 3. This compound | 1273323-67-3 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Antiplatelet effect of a newly developed AMP-activated protein kinase activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Unraveling YLF-466D: A Multifaceted Compound in Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YLF-466D is a novel small molecule that has demonstrated significant therapeutic potential in preclinical studies across diverse fields, including oncology and thrombosis. Research indicates that this compound may exert its effects through multiple mechanisms of action, positioning it as a compound of interest for various pathological conditions. This guide provides a comprehensive overview of the current understanding of this compound, detailing its activity as an inhibitor of MEK1/MEK2 and CAK1 in cancer models, and as an activator of AMPK for antiplatelet therapy. This document consolidates key quantitative data, experimental protocols, and visual representations of the associated signaling pathways to facilitate further investigation and drug development efforts.

This compound as a MEK1/MEK2 Inhibitor in Oncology

In the context of cancer, this compound has been identified as a potent and selective allosteric inhibitor of MEK1 and MEK2, crucial kinases in the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1] By inhibiting MEK, this compound aims to control cancer cell proliferation and survival.[1]

Quantitative Data: In Vitro Efficacy

The efficacy of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines. The development of resistance, a common challenge in targeted therapy, is marked by a significant increase in the IC50 value.

| Cell Line | This compound IC50 (nM) | Fold Resistance |

| Parental Line | 15 | 1x |

| Resistant Subclone 1 | 250 | 16.7x |

| Resistant Subclone 2 | 1500 | 100x |

Table 1: Example IC50 values for this compound in sensitive and resistant cancer cell lines, demonstrating a rightward shift in the dose-response curve with acquired resistance.[1]

Experimental Protocols

This protocol is designed to measure the cytotoxic or cytostatic effects of this compound on cancer cell lines and determine its IC50.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable culture medium.[1]

-

Treatment: Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plate for 72 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]

-

Solubilization: Solubilize the formazan crystals by adding DMSO to each well.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and other relevant signaling pathways to understand the mechanism of action and resistance to this compound.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound or a vehicle control for the desired time (e.g., 24 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Visualize the protein bands using an ECL detection system.[1]

Signaling Pathways and Resistance Mechanisms

This compound targets the core of the MAPK pathway. However, resistance can emerge through on-target mutations in MEK1/2 or through the activation of bypass pathways, most notably the PI3K/Akt/mTOR pathway.[1]

This compound as a CAK1 Inhibitor in Oncology

In a distinct line of investigation, this compound is characterized as a potent and selective small molecule inhibitor of Cancer-Associated Kinase 1 (CAK1).[2] CAK1 overexpression and constitutive activation are implicated in the proliferation, survival, and metastasis of various human cancers.[2]

Quantitative Data: In Vitro and In Vivo Efficacy

This compound has demonstrated potent cytotoxic activity against cancer cell lines with high CAK1 expression and significant anti-tumor efficacy in a xenograft model.

| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM) |

| A549 | Lung Carcinoma | High | 15.2 |

| MDA-MB-231 | Breast Cancer | High | 28.7 |

| HCT116 | Colon Carcinoma | High | 45.1 |

| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |

| MCF-7 | Breast Cancer | Low | > 1000 |

| PC-3 | Prostate Cancer | Low | > 1000 |

Table 2: IC50 values of this compound in a panel of human cancer cell lines, showing selectivity for cells with high CAK1 expression.[2]

| Treatment Group | Dose | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 mg/kg | 65 |

| This compound | 25 mg/kg | 88 |

Table 3: In vivo efficacy of this compound in an A549 lung carcinoma xenograft model, indicating a dose-dependent anti-tumor effect.[2]

Experimental Protocols

The protocol for determining the in vitro cytotoxicity of this compound as a CAK1 inhibitor is consistent with the MTT assay described in section 1.2.1.

This method quantifies the induction of apoptosis in cancer cells following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound at various concentrations for 24-48 hours.[2]

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.[2]

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[2]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[2]

-

Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[2]

This protocol evaluates the anti-tumor activity of this compound in a living organism.

-

Tumor Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient mice.[2]

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.[2]

-

Drug Administration: Administer this compound or vehicle control daily via oral gavage.[2]

-

Monitoring: Measure tumor volume every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.[2]

-

Endpoint Analysis: After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.[2]

Signaling Pathway

This compound as an AMPK Activator for Antiplatelet Therapy

Contrasting with its role as an inhibitor in oncology, this compound has also been identified as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] In platelets, AMPK activation by this compound initiates a signaling cascade that suppresses platelet aggregation, suggesting its potential as an antiplatelet therapeutic agent.[3][4]

Quantitative Data: Antiplatelet Activity

The antiplatelet efficacy of this compound is demonstrated by its IC50 values against various platelet agonists.

| Agonist | IC50 (μM) |

| Thrombin | 84 |

| ADP | 55 |

| Collagen | 87 |

Table 4: IC50 values of this compound against platelet aggregation induced by different agonists.[3]

Treatment of isolated platelets with this compound resulted in a concentration-dependent activation of AMPK within the range of 50-150 μM, with the highest anti-aggregatory effects observed at 150 μM.[3]

Experimental Protocols

This assay measures the ability of this compound to inhibit platelet aggregation in response to agonists.

-

Platelet Preparation: Isolate platelets from whole blood.

-

Incubation: Incubate the isolated platelets with varying concentrations of this compound (50-150 μM).[4]

-

Agonist Induction: Induce platelet aggregation using agonists such as thrombin, ADP, or collagen.[4]

-

Measurement: Monitor platelet aggregation using a platelet aggregometer.

This protocol assesses the effect of this compound on platelet aggregation in a more physiologically relevant environment.

-

Blood Collection: Collect blood from anesthetized rats using 3.2% sodium citrate (B86180) as an anticoagulant.[3]

-

Incubation: Dilute the whole blood with normal saline and incubate with this compound (50-150 μM) for 3 minutes.[3]

-

Aggregation Induction: Induce aggregation with collagen (e.g., 7.5 μg/mL).[3]

-

Assessment: Measure the change in impedance with a whole blood aggregometer.[3]

Signaling Pathway

This compound exerts its antiplatelet effect by activating the AMPK signaling pathway, which leads to the stimulation of endothelial nitric oxide synthase (eNOS) and its downstream effectors.[3][4]

References

YLF-466D's effect on the RAS-RAF-MEK-ERK pathway

{"answer":"### A Technical Guide to the Preclinical Characterization of YLF-466D, a Novel Inhibitor of the RAS-RAF-MEK-ERK Signaling Pathway

Disclaimer: The compound this compound is a hypothetical agent for the purpose of this guide. No peer-reviewed data for a molecule with this designation is publicly available at the time of publication. The following content is a representative template for a technical whitepaper on a novel inhibitor of the RAS-RAF-MEK-ERK pathway, intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

The RAS-RAF-MEK-ERK pathway, a critical signaling cascade, is frequently dysregulated in a variety of human cancers, making it a key target for therapeutic intervention.[1][2][3] This document provides a comprehensive technical overview of this compound, a novel, potent, and selective small molecule inhibitor designed to target key kinases within this pathway. Herein, we summarize the biochemical and cellular activity of this compound, detail the experimental protocols for its characterization, and provide a mechanistic rationale for its further development as an anti-cancer therapeutic.

Introduction to the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[4][5] The pathway is initiated by the activation of RAS, a small GTPase, which then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[6][7] Activated RAF subsequently phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which in turn phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases).[6][8] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cellular responses.[6]

Mutations in genes encoding components of this pathway, particularly RAS and BRAF, are common oncogenic drivers, leading to constitutive pathway activation and uncontrolled cell growth.[1][2] Consequently, targeting this pathway with small molecule inhibitors has been a major focus of oncology drug discovery.[2][9]

Biochemical Profile of this compound

This compound was designed to exhibit potent and selective inhibitory activity against key kinases in the RAS-RAF-MEK-ERK pathway. Its biochemical activity was assessed through a series of in vitro kinase assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | This compound IC₅₀ (nM) |

| B-RAF (wild-type) | 150.2 |

| B-RAF (V600E) | 8.5 |

| C-RAF | 95.8 |

| MEK1 | 1.2 |

| MEK2 | 1.5 |

| ERK1 | > 10,000 |

| ERK2 | > 10,000 |

| PI3Kα | > 5,000 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Data are the mean of three independent experiments.

Cellular Activity of this compound

The on-target effect of this compound in a cellular context was evaluated by measuring the inhibition of ERK phosphorylation and cell proliferation in various human cancer cell lines with known RAS/RAF mutational status.

Table 2: Cellular Potency of this compound

| Cell Line | Cancer Type | Genotype | p-ERK Inhibition IC₅₀ (nM) | Anti-proliferative GI₅₀ (nM) |

| A375 | Melanoma | B-RAF V600E | 12.1 | 25.6 |

| HT-29 | Colorectal | B-RAF V600E | 15.8 | 33.1 |

| HCT116 | Colorectal | K-RAS G13D | 85.3 | 150.7 |

| MIA PaCa-2 | Pancreatic | K-RAS G12C | 92.7 | 188.4 |

| MCF7 | Breast | Wild-Type | > 1,000 | > 2,000 |

IC₅₀ for p-ERK inhibition is the concentration of this compound that reduces phosphorylated ERK levels by 50%. GI₅₀ is the concentration that causes 50% growth inhibition. Data are the mean of three independent experiments.

Signaling Pathway and Experimental Workflow Diagrams

RAS-RAF-MEK-ERK Signaling Pathway

The following diagram illustrates the core components and signaling flow of the RAS-RAF-MEK-ERK pathway and indicates the primary targets of this compound.

Caption: The RAS-RAF-MEK-ERK signaling cascade and points of inhibition by this compound.

Experimental Workflow for Cellular Characterization

This diagram outlines the typical workflow for assessing the cellular activity of a pathway inhibitor like this compound.

Caption: Workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

-

Methodology: A radiometric kinase assay using [γ-³²P]ATP was employed.

-

Recombinant human kinases (B-RAF, C-RAF, MEK1, etc.) were incubated with a kinase-specific substrate in kinase reaction buffer.

-

This compound was added in a 10-point, 3-fold serial dilution (e.g., 0.1 nM to 20 µM).

-

The reaction was initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a predetermined linear time course.

-

Reactions were stopped, and the phosphorylated substrate was captured on a filter membrane.

-

Radioactivity was quantified using a scintillation counter.

-

Data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a broad-spectrum inhibitor), and IC₅₀ curves were generated using non-linear regression analysis.[10]

-

Western Blot for Phospho-ERK Inhibition

-

Objective: To measure the inhibition of ERK phosphorylation in intact cells.

-

Methodology:

-

Cells were seeded in 6-well plates and allowed to adhere overnight.

-

Cells were serum-starved for 12-24 hours and then treated with various concentrations of this compound for 2 hours.

-

Cells were stimulated with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce pathway activation.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated overnight with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[11]

-

Band intensities were quantified, and the ratio of p-ERK to total ERK was calculated and normalized to the vehicle-treated control.

-

Cell Proliferation (Growth Inhibition) Assay

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Cells were treated with a 10-point serial dilution of this compound.

-

Plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence was read on a plate reader.

-

Data were normalized to vehicle-treated controls, and GI₅₀ values were calculated using non-linear regression.[11]

-

Conclusion and Future Directions

The data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of the RAS-RAF-MEK-ERK pathway, with significant activity in cancer cell lines harboring B-RAF and K-RAS mutations. The compound effectively suppresses downstream signaling and inhibits cell proliferation at nanomolar concentrations. These promising preclinical findings warrant further investigation of this compound in in vivo cancer models to evaluate its efficacy, pharmacokinetics, and safety profile.[12] The development of this compound represents a potential new therapeutic strategy for patients with tumors driven by aberrant RAS-RAF-MEK-ERK signaling."}

References

- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAS-RAF Pathway Assays [promega.ca]

- 3. promegaconnections.com [promegaconnections.com]

- 4. mdpi.com [mdpi.com]

- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]

- 10. domainex.co.uk [domainex.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

In Vitro Cytotoxicity of YLF-466D: A Technical Overview for Cancer Research

An In-Depth Examination of the Preclinical Efficacy and Mechanism of Action of the Novel Anti-Cancer Agent YLF-466D

This technical guide provides a comprehensive analysis of the in vitro cytotoxicity of this compound, a novel small molecule inhibitor, against a panel of human cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel cancer therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows.

Introduction: Targeting Key Signaling Pathways in Cancer

This compound has been identified as a potent and selective inhibitor targeting critical pathways implicated in tumor cell proliferation, survival, and metastasis.[1] The primary mechanism of action of this compound has been described through several modes, including the inhibition of Cancer-Associated Kinase 1 (CAK1), allosteric inhibition of MEK1 and MEK2, and activation of AMP-activated protein kinase (AMPK).[1][2][3] Dysregulation of these pathways is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention.[2] This guide focuses on the cytotoxic effects of this compound observed in in vitro cancer models.

Quantitative Assessment of Cytotoxicity

The anti-proliferative activity of this compound was evaluated across a range of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period.[1] The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective activity, particularly against cell lines with high expression of CAK1.[1]

| Cell Line | Cancer Type | CAK1 Expression | IC50 (nM)[1] |

| A549 | Lung Carcinoma | High | 15.2 |

| MDA-MB-231 | Breast Cancer | High | 28.7 |

| HCT116 | Colon Carcinoma | High | 45.1 |

| Panc-1 | Pancreatic Cancer | Moderate | 150.8 |

| MCF-7 | Breast Cancer | Low | > 1000 |

| PC-3 | Prostate Cancer | Low | > 1000 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

96-well plates

-

This compound

-

MTT solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[1]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (DMSO) and a no-cell control.[1]

-

Incubate the plate for 72 hours at 37°C with 5% CO2.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.[1]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.[1]

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.[1]

-

Harvest the cells by trypsinization and wash with cold PBS.[1]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[1]

-

Incubate for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Analyze the cells by flow cytometry within one hour.[1]

Visualizing Cellular Mechanisms and Workflows

Hypothetical Signaling Pathway of CAK1 Inhibition

The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the CAK1 signaling pathway, which is known to play a crucial role in cell proliferation, survival, and metastasis.[1]

Caption: Hypothetical signaling pathway of CAK1 and its inhibition by this compound.[1]

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for the preclinical assessment of a novel anti-cancer compound like this compound, from in vitro characterization to in vivo efficacy studies.[1]

Caption: Experimental workflow for the preclinical evaluation of this compound.[1]

Discussion and Future Directions

The in vitro data presented in this guide highlight the potential of this compound as a potent and selective anti-cancer agent. The compound demonstrates significant cytotoxicity against cancer cell lines with high CAK1 expression, suggesting a targeted mechanism of action.[1] The provided protocols for cytotoxicity and apoptosis assays offer standardized methods for further investigation and validation of these findings.

It is important to note the conflicting reports on the precise molecular target of this compound, with literature suggesting inhibition of CAK1 or MEK1/2, as well as activation of AMPK.[1][2][3] Future research should aim to resolve these discrepancies and fully elucidate the primary mechanism of action. Further studies are also warranted to explore the effects of this compound on the cell cycle and to investigate potential mechanisms of resistance.[2] The preclinical workflow outlined provides a roadmap for advancing this compound from in vitro characterization to in vivo efficacy studies, which will be crucial in determining its therapeutic potential.

References

A Technical Guide to the Preclinical Evaluation of YLF-466D in Animal Models of Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD), constitute a significant and escalating global health challenge. A central regulator of cellular and systemic energy homeostasis is the AMP-activated protein kinase (AMPK), making it a highly attractive therapeutic target. The compound YLF-466D has been identified as a novel activator of AMPK.[1][2][3] While its biological activity has been characterized primarily in the context of antiplatelet effects, its mechanism of action strongly suggests therapeutic potential in metabolic disorders.[2][3]

This technical guide provides a comprehensive framework for investigating the efficacy of this compound in preclinical animal models of metabolic disease. It summarizes the known quantitative data, details the proposed signaling pathways, and offers robust experimental protocols to guide future research.

Compound Identity and Mechanism of Action

This compound, or 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, functions as an activator of AMPK.[3] In preclinical studies, it has been shown to inhibit platelet aggregation by stimulating the AMPK/eNOS/cGMP signaling axis.[1][3] It is important for researchers to note that the designation "this compound" has also been associated in some literature with a MEK1/MEK2 inhibitor in the context of cancer research.[4] This guide focuses exclusively on this compound as the AMPK activator for applications in metabolic disease.

Quantitative Data from Preclinical Studies

The primary quantitative data available for this compound pertains to its antiplatelet activity. These values are crucial for establishing its biological potency and can inform dose selection for metabolic studies.

| Agonist | IC50 (μM) | Assay Type | Species |

| Thrombin | 84 | Platelet Aggregation | Not Specified |

| ADP | 55 | Platelet Aggregation | Not Specified |

| Collagen | 87 | Platelet Aggregation | Not Specified |

| Collagen (7.5 μg/mL) | 50-150 (Effective Range) | Whole Blood Aggregation | Rat |

| Data sourced from MedchemExpress product information and Liu Y, et al. Eur J Pharmacol. 2015.[1] |

Signaling Pathways

The therapeutic hypothesis for this compound in metabolic disease is centered on its activation of AMPK, a master regulator of metabolism.

Caption: Proposed signaling pathways of this compound.